L-Type Calcium Channel Selectivity Profile of 2,8-Diazaspiro[4.5]decan-3-one vs. Other Voltage-Gated Calcium Channel Subtypes
2,8-Diazaspiro[4.5]decan-3-one demonstrates functional selectivity for L-type calcium channels with an inhibition constant (Ki) of 120 nM, while exhibiting no detectable inhibition of N-type or P/Q-type calcium channels at concentrations up to 10 µM . This selectivity profile is quantified from electrophysiological recordings in heterologous expression systems, establishing a >80-fold selectivity window over the next most sensitive channel subtype . In contrast, classic dihydropyridine L-type blockers such as nifedipine show Ki values of 0.1–1 nM against L-type channels but also exhibit measurable off-target activity at other ion channels at therapeutic concentrations. The scaffold's origin from a pharmacophore model specifically designed to target the L-type calcium channel binding site supports its defined selectivity profile .
| Evidence Dimension | L-type calcium channel inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 120 nM (L-type); No inhibition (N-type, P/Q-type at ≤10 µM) |
| Comparator Or Baseline | Nifedipine: Ki = 0.1–1 nM (L-type) but off-target activity observed; Alternative spirocyclic scaffolds: variable selectivity profiles |
| Quantified Difference | >80-fold selectivity for L-type over N-type and P/Q-type channels for target compound |
| Conditions | Electrophysiological recordings in heterologous expression systems expressing recombinant human Cav1.2 (L-type), Cav2.2 (N-type), and Cav2.1 (P/Q-type) channels |
Why This Matters
This quantified subtype selectivity enables precise pharmacological dissection of L-type calcium channel-mediated processes without confounding effects from N-type or P/Q-type channel modulation, making the compound valuable for target validation in cardiovascular and neurological research where isoform-specific interrogation is required.
